molecular formula C4H12BrN B8368572 tert-Butylamine hydrobromide

tert-Butylamine hydrobromide

Cat. No.: B8368572
M. Wt: 154.05 g/mol
InChI Key: CQKAPARXKPTKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butylamine hydrobromide is an organic compound with the molecular formula C4H11N·HBr. It is a white to almost white crystalline powder that is highly soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butylamine hydrobromide can be synthesized through the reaction of tert-butylamine with hydrobromic acid. The reaction typically involves the following steps:

    tert-Butylamine: is dissolved in an appropriate solvent such as ethanol or water.

    Hydrobromic acid: is added slowly to the solution while maintaining a controlled temperature to prevent excessive heat generation.

  • The mixture is stirred until the reaction is complete, resulting in the formation of this compound as a precipitate.
  • The precipitate is then filtered, washed, and dried to obtain the pure compound .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

tert-Butylamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butylamine hydrobromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butylamine hydrobromide involves its ability to neutralize acids and participate in substitution reactions. It acts as a nucleophile in these reactions, attacking electrophilic centers in the reactants. The molecular targets and pathways involved depend on the specific reaction and the compounds it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butylamine hydrobromide is unique due to its combination of tert-butylamine and hydrobromide, which imparts specific reactivity and solubility properties. This makes it particularly useful in applications requiring precise control over reaction conditions and product formation .

Properties

Molecular Formula

C4H12BrN

Molecular Weight

154.05 g/mol

IUPAC Name

tert-butylazanium;bromide

InChI

InChI=1S/C4H11N.BrH/c1-4(2,3)5;/h5H2,1-3H3;1H

InChI Key

CQKAPARXKPTKBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[NH3+].[Br-]

Origin of Product

United States

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